molecular formula C21H21FN2O4S2 B3552095 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B3552095
M. Wt: 448.5 g/mol
InChI Key: NRRUTJVTLBIFTI-UHFFFAOYSA-N
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Description

“N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide” is a compound that belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, aromatic polysulfones, which contain a sulfonic group in the main chain, are known for their high thermal and physical-mechanical properties .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, “N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763)” is an orally active compound capable of modifying the reactivity of certain lymphoid cell populations affected by the growth of a tumor . The compound augmented the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in a marked increase in tumor cell destruction .

Future Directions

The future directions of research involving similar compounds include efforts to augment the immune response of the host to a progressively growing tumor . Furthermore, these compounds show promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S2/c1-14-12-15(2)21(16(3)13-14)30(27,28)24-19-8-10-20(11-9-19)29(25,26)23-18-6-4-17(22)5-7-18/h4-13,23-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRUTJVTLBIFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
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N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
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N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
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N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
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N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 6
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N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide

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